T-Butyl 2-(5-bromopyridin-2-YL)-2-cyanoacetate
CAS No.:
Cat. No.: VC13408028
Molecular Formula: C12H13BrN2O2
Molecular Weight: 297.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13BrN2O2 |
|---|---|
| Molecular Weight | 297.15 g/mol |
| IUPAC Name | tert-butyl (2Z)-2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate |
| Standard InChI | InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)9(6-14)10-5-4-8(13)7-15-10/h4-5,7,15H,1-3H3/b10-9- |
| Standard InChI Key | TVAOZGBCQIQOHY-KTKRTIGZSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)/C(=C\1/C=CC(=CN1)Br)/C#N |
| SMILES | CC(C)(C)OC(=O)C(=C1C=CC(=CN1)Br)C#N |
| Canonical SMILES | CC(C)(C)OC(=O)C(=C1C=CC(=CN1)Br)C#N |
Introduction
Structural and Molecular Characteristics
Chemical Identity
T-Butyl 2-(5-bromopyridin-2-YL)-2-cyanoacetate belongs to the cyanoacetic ester class, with the following structural features:
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Molecular Formula: C₁₂H₁₃BrN₂O₂
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Molecular Weight: 297.15 g/mol
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IUPAC Name: (2Z)-tert-Butyl 2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Density | 1.440±0.06 g/cm³ (Predicted) | |
| Melting Point | 176–179°C | |
| Boiling Point | 303.6±42.0°C (Predicted) | |
| pKa | -6.97±0.40 (Predicted) | |
| Storage Conditions | Sealed, room temperature |
Stereochemical Configuration
The compound exhibits a (Z)-configuration at the C=C bond, confirmed by single-crystal X-ray analysis and NMR spectroscopy . This stereochemistry influences its reactivity in cycloaddition and substitution reactions .
Synthesis Methods
General Approach
The synthesis typically involves nucleophilic substitution between tert-butyl cyanoacetate and 5-bromopyridine derivatives. Catalysts such as potassium tert-butoxide or palladium complexes enhance reaction efficiency .
Table 2: Comparative Synthesis Strategies
Optimized Protocol
A high-yield (98%) procedure involves reacting tert-butyl cyanoacetate with 2-chloro-5-nitro-3-(trifluoromethyl)pyridine in tetrahydrofuran (THF) at 50°C for 10 hours, followed by purification via preparative TLC .
Chemical Reactivity and Applications
Nucleophilic Substitution
The bromine atom at the pyridine C5 position acts as a leaving group, enabling reactions with amines, thiols, and organometallic reagents. This reactivity is pivotal for constructing heterocyclic frameworks in drug candidates .
Biological Interactions
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Enzyme Inhibition: Derivatives inhibit SARS-CoV-2 3CLpro (main protease) with IC₅₀ values as low as 0.6 µM, attributed to hydrogen bonding with His163 and Asn142 residues .
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Antiviral Potential: Structural analogs show promise in blocking viral replication by targeting conserved protease active sites .
Pharmaceutical Relevance
Drug Intermediate
The compound is a key intermediate in synthesizing acaricides (e.g., cyflumetofen) and bromodomain inhibitors (e.g., BRD4-targeting anticancer agents) .
Table 3: Therapeutic Applications
Pharmacokinetic Considerations
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Stability: The tert-butyl group enhances metabolic stability, prolonging half-life in vivo .
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Solubility: Limited aqueous solubility (8.05 mg/mL in SILICOS-IT predictions) necessitates formulation optimization .
Future Directions
Targeted Drug Delivery
Functionalizing the cyanoacetate moiety with PEGylated nanoparticles could improve bioavailability for antiviral applications .
Green Chemistry Approaches
Exploring biocatalytic routes or solvent-free conditions may reduce environmental impact during synthesis .
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